2-Hydroxyestradiol-3-methyl ether

Estrogen Receptor Binding Endocrinology Molecular Pharmacology

2-Hydroxyestradiol-3-methyl ether is the C-3 methoxylated isomer of 2-methoxyestradiol, uniquely formed via COMT-mediated O-methylation. Its methylation at C-3 (vs. C-2) drastically reduces ERα affinity (IC50 176 nM), enabling pathway-selective studies where high-potency estradiol would be confounding. Detected as an endogenous urinary metabolite, it serves as a validated internal standard for LC-MS/MS estrogen profiling and a probe for COMT activity assays. Request a quote for this research-grade reference standard.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 5976-65-8
Cat. No. B1252373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestradiol-3-methyl ether
CAS5976-65-8
Synonyms2-hydroxy-3-methoxyestradiol
2-OH-3-MeOE2
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC
InChIInChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
InChIKeyMMKYSUOJWFKECQ-SSTWWWIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyestradiol-3-methyl ether (CAS 5976-65-8): A Methoxylated Estradiol Metabolite for Estrogen Metabolism Research


2-Hydroxyestradiol-3-methyl ether (CAS 5976-65-8) is a methoxylated derivative of 2-hydroxyestradiol, belonging to the class of estrane steroids. It is a 17β-hydroxy steroid where 17β-estradiol has a hydroxy group at position 2 and the phenolic hydrogen at position 3 is replaced by a methyl group [1]. This compound is an endogenous metabolite, detected in human urine and blood, and is formed endogenously via catechol-O-methyltransferase (COMT)-mediated O-methylation [2][3]. Its structural modification (methyl ether at C-3, free hydroxyl at C-2) distinguishes it from its isomer, 2-methoxyestradiol, which has the methyl group at the C-2 position and a free C-3 hydroxyl.

Why 2-Hydroxyestradiol-3-methyl ether Cannot Be Replaced by 2-Methoxyestradiol or Other Estrogen Metabolites in Research


2-Hydroxyestradiol-3-methyl ether is structurally distinct from its isomer, 2-methoxyestradiol, and from parent estradiol. This structural difference directly impacts its receptor binding affinity and metabolic formation. Specifically, methylation at the C-3 position versus the C-2 position significantly reduces affinity for the estrogen receptor alpha (ERα) due to steric hindrance, as demonstrated by a reported IC50 of 176 nM against human ERα [1]. In contrast, estradiol binds with sub-nanomolar affinity. Furthermore, its endogenous formation is pH-dependent and can be modulated by the presence of 17β-conjugates, unlike its isomer [2][3]. Substituting this compound with another estrogen metabolite would therefore invalidate quantitative studies focused on this specific metabolic pathway, receptor binding profile, or its role as a potential biomarker.

Quantitative Differentiation of 2-Hydroxyestradiol-3-methyl ether: Key Evidence for Research Selection


ERα Binding Affinity of 2-Hydroxyestradiol-3-methyl ether vs. Estradiol

2-Hydroxyestradiol-3-methyl ether exhibits significantly reduced binding affinity for the estrogen receptor alpha (ERα) compared to its parent hormone, 17β-estradiol. In a competitive binding assay using [³H]17β-estradiol as a radioligand against human ERα expressed in E. coli, 2-Hydroxyestradiol-3-methyl ether demonstrated an IC50 of 176 nM [1]. In stark contrast, 17β-estradiol typically exhibits IC50 values in the sub-nanomolar range (often cited between 0.1-0.5 nM) under similar assay conditions, representing a >350-fold reduction in potency for the methyl ether derivative. This difference is attributed to steric hindrance imposed by the methyl group at the 3-position, as described in structural analyses .

Estrogen Receptor Binding Endocrinology Molecular Pharmacology

COMT-Mediated Formation of 2-Hydroxyestradiol-3-methyl ether vs. 2-Methoxyestradiol

The enzymatic O-methylation of 2-hydroxyestradiol by purified rat liver catechol-O-methyltransferase (COMT) yields two isomeric products: 2-methoxyestradiol and 2-hydroxyestradiol-3-methyl ether. Studies show the ratio of these products is not fixed but is influenced by the presence of 17β-conjugate groups. Under standard conditions (pH 7.2), methylation of free 2-hydroxyestradiol resulted in a 2-methoxyestradiol to 2-hydroxyestradiol-3-methyl ether product ratio of 1:1 [1]. However, when the substrate was 2-hydroxyestradiol 17β-sulfate, the ratio shifted to 4:1, and for 2-hydroxyestradiol 17β-glucuronide, it shifted to 4.5:1, both favoring 2-methoxyestradiol [1].

Enzymology Steroid Metabolism Catechol-O-Methyltransferase

pH-Dependent Formation of 2-Hydroxyestradiol-3-methyl ether

The relative formation of 2-hydroxyestradiol-3-methyl ether versus 2-methoxyestradiol from 2-hydroxyestradiol by rat liver homogenate COMT is strongly pH-dependent. At pH 6.0, the ratio of 2-methoxyestradiol to 2-hydroxyestradiol-3-methyl ether formed is approximately 3:1 to 4:1. This ratio decreases gradually with increasing pH, approaching 1:1 at pH > 7.0 [1]. This indicates that the 3-methyl ether is preferentially formed at more neutral to slightly alkaline pH, while the 2-methyl ether dominates under acidic conditions.

Biochemical Assay Development Enzymology Metabolic Profiling

Predicted Physicochemical Properties: Solubility and Lipophilicity of 2-Hydroxyestradiol-3-methyl ether

2-Hydroxyestradiol-3-methyl ether is predicted to have distinct physicochemical properties that influence its handling in research settings. Its water solubility is predicted to be very low at 0.0099 g/L (approximately 33 µM), classifying it as practically insoluble in water [1]. Its predicted partition coefficient (logP) is 3.7, indicating high lipophilicity [1][2]. For comparison, 17β-estradiol has a reported water solubility of ~3.6 mg/L (13 µM) and a logP of ~4.0, while 2-methoxyestradiol has similar predicted values [3]. The slightly lower logP of the 3-methyl ether (3.7 vs. ~4.0) suggests marginally different chromatographic behavior and solubility profiles.

ADME Analytical Chemistry Formulation Development

Limited Data Availability on Direct Cellular or In Vivo Effects

A search of primary literature and authoritative databases reveals a scarcity of quantitative data on the direct cellular effects (e.g., proliferation, apoptosis, gene expression) or in vivo pharmacokinetics specifically for 2-Hydroxyestradiol-3-methyl ether. While its isomer, 2-methoxyestradiol, is extensively studied for its anti-proliferative and anti-angiogenic properties, no equivalent direct studies were identified for 2-Hydroxyestradiol-3-methyl ether [1]. This represents a significant knowledge gap and a unique opportunity for novel research. Studies on estrogen metabolism often mention this compound as an endogenous metabolite [2], but head-to-head comparisons of its biological activity versus other estrogens are currently absent from the public domain.

Data Gap Analysis Research Prioritization Biomarker Discovery

Optimal Research and Development Applications for 2-Hydroxyestradiol-3-methyl ether Based on Empirical Evidence


Investigating Estrogen Metabolism and COMT Activity in Disease States

Given its specific formation via COMT and its detection in human urine and blood [1], 2-Hydroxyestradiol-3-methyl ether can serve as a biomarker or internal standard in metabolomics studies. The pH-dependent and conjugate-dependent formation ratios [2][3] provide a quantitative basis for designing enzyme assays to assess COMT activity or to profile estrogen metabolism in tissue homogenates or cell models.

Differentiating Estrogen Receptor-Mediated vs. Non-Receptor Effects

With an IC50 of 176 nM for ERα binding [4], 2-Hydroxyestradiol-3-methyl ether acts as a weak ERα agonist. This makes it a valuable tool compound for distinguishing between classical estrogen receptor-dependent pathways and alternative, non-receptor mediated (e.g., rapid signaling) effects of estrogens in cell-based assays. Its low potency allows for cleaner separation of these pathways compared to using the highly potent 17β-estradiol.

Analytical Method Development and Reference Standard Procurement

The compound's unique predicted physicochemical properties (logP 3.7, water solubility 0.0099 g/L) [5] and its structural similarity to 2-methoxyestradiol make it a challenging but essential reference standard. It is specifically required for developing and validating HPLC or LC-MS/MS methods to accurately separate and quantify this isomer from its more abundant counterpart, 2-methoxyestradiol, in complex biological matrices.

Functional Genomics and Gene Ontology Studies

As a specific chemical entity with a defined role as a human urinary metabolite [6], 2-Hydroxyestradiol-3-methyl ether is used in functional genomics to probe gene-disease associations. Databases like the Gene Ontology Annotation (GOA) project link this compound to specific gene products [7], making it a tool for validating the function of enzymes (like COMT) or transporters predicted to interact with this steroid class.

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